[(Tridecafluorohexyl)sulfanyl]benzene
Description
[(Tridecafluorohexyl)sulfanyl]benzene (C₆H₅-S-C₆F₁₃) is a fluorinated aromatic compound featuring a benzene ring substituted with a sulfanyl group (-S-) linked to a fully fluorinated hexyl chain (C₆F₁₃). This compound is characterized by its high fluorine content, which imparts unique physicochemical properties such as chemical inertness, thermal stability, and hydrophobicity . Synthetically, it is prepared via nucleophilic substitution or coupling reactions involving fluorinated thiols and aryl halides. In its pure form, it exists as a pale yellow oil, as evidenced by its ¹H and ¹⁹F NMR spectra:
- ¹H NMR: 7.46–7.59 ppm (aromatic protons).
- ¹⁹F NMR: Peaks at -80.77, -110.71, -121.35, -121.84, -122.71, and -126.03 ppm, corresponding to the distinct fluorine environments in the tridecafluorohexyl chain .
The compound’s applications span materials science (e.g., hydrophobic coatings) and pharmaceuticals, where fluorinated moieties enhance bioavailability and metabolic stability.
Properties
CAS No. |
69127-72-6 |
|---|---|
Molecular Formula |
C12H5F13S |
Molecular Weight |
428.21 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfanylbenzene |
InChI |
InChI=1S/C12H5F13S/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)26-6-4-2-1-3-5-6/h1-5H |
InChI Key |
OOARTWBHOTYAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Fluorinated Chain Length :
- Compounds with shorter chains (e.g., 3a, C₄F₉) exhibit fewer ¹⁹F NMR signals compared to 3d (C₆F₁₃), which shows six distinct peaks due to increased fluorine environments .
- Longer chains (C₆F₁₃) enhance hydrophobicity and thermal stability, making 3d more suitable for high-performance coatings than 3a .
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 3c) shift aromatic protons downfield (8.36 ppm) and increase melting points (solid vs. oil) . Methyl substituents (3b, 3e) introduce upfield shifts in ¹H NMR (2.41 ppm for CH₃) but minimally affect fluorinated chain chemical shifts .
Sulfanyl vs. Alkyl Linkages :
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